4-((2,3-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(2,3-dimethylanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-12-5-4-6-14(13(12)2)18-16(21)11-15(17(22)23)20-9-7-19(3)8-10-20/h4-6,15H,7-11H2,1-3H3,(H,18,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNNUDZFQQLPNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC(C(=O)O)N2CCN(CC2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,3-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Amide Bond: The initial step involves the reaction of 2,3-dimethylaniline with a suitable acylating agent to form an amide intermediate.
Piperazine Introduction: The intermediate is then reacted with 4-methylpiperazine under controlled conditions to introduce the piperazine moiety.
Final Acid Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Using crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-((2,3-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The aromatic ring and piperazine moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research has indicated that compounds with similar structures can inhibit polo-like kinase 1 (Plk1), a target in cancer therapy. Plk1 is involved in cell division and is often overexpressed in tumors. Inhibitors targeting the polo-box domain of Plk1 have shown promise in preclinical studies for their ability to induce apoptosis selectively in cancer cells while sparing normal cells .
-
Neuropharmacology
- The presence of the piperazine moiety suggests potential applications in neuropharmacology. Piperazine derivatives are known to exhibit activity against various neurological disorders. Compounds resembling 4-((2,3-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid may modulate neurotransmitter systems or serve as anxiolytics or antidepressants .
-
Targeted Drug Delivery
- The compound’s ability to interact with specific biological targets can be harnessed for targeted drug delivery systems. By conjugating this compound with nanoparticles or other delivery vehicles, researchers aim to enhance the bioavailability and efficacy of therapeutics while minimizing side effects .
Biochemical Research Applications
- Enzyme Inhibition Studies
- Structure-Activity Relationship Studies
Industrial Applications
- Synthesis of Fine Chemicals
- The compound’s versatile reactivity allows it to be used as an intermediate in the synthesis of fine chemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a candidate for producing other valuable compounds through multi-step synthetic routes.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study on Plk1 Inhibitors | Anticancer Activity | Identified that targeting Plk1 with similar scaffolds can lead to effective cancer treatments with reduced cytotoxicity. |
| Piperazine Derivatives Research | Neuropharmacology | Investigated the effects of piperazine-containing compounds on neurotransmitter modulation, indicating potential therapeutic benefits for mood disorders. |
| Synthetic Routes Exploration | Industrial Applications | Demonstrated efficient synthesis methods for producing this compound and its derivatives for further applications in chemical manufacturing. |
Mechanism of Action
The mechanism of action of 4-((2,3-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine moiety can enhance binding affinity to certain biological targets, while the aromatic ring and carboxylic acid group can participate in hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The compound is compared to three analogs (Table 1), highlighting substituent effects on the phenyl ring, amine groups, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent on Phenyl | Amine Group | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|---|---|
| Target Compound | 2,3-Dimethyl | 4-Methylpiperazin-1-yl | C₁₇H₂₃N₃O₃ | 317.39 |
| 4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid | 4-Chloro | 4-Methylpiperazin-1-yl | C₁₅H₁₉ClN₂O₃ | 310.78 |
| 4-(2-(2,6-Dimethylphenyl)amino-2-oxoethyl)amino)butanoic acid (DTK400) | 2,6-Dimethyl | Linear aminoethyl-oxo chain | C₁₄H₁₉N₃O₃ | 285.32 |
| 4-(2-Amino-3-hydroxyphenyl)-2,4-dioxobutanoic acid | 2-Amino-3-hydroxy | None (dioxobutanoic acid backbone) | C₁₀H₉NO₅ | 223.19 |
Analysis of Differences
Substituent Effects on the Phenyl Ring: Target Compound vs. 4-Chlorophenyl Analog (CAS 139084-69-8): The 2,3-dimethyl group in the target compound introduces steric bulk and electron-donating effects, whereas the 4-chloro substituent in the analog is electron-withdrawing. This difference may alter binding affinity in hydrophobic pockets or with charged residues in target proteins . Target Compound vs. This could influence conformational flexibility and intermolecular interactions .
Amine Group Variations: The 4-methylpiperazine group in the target compound and the 4-chlorophenyl analog provides conformational rigidity and enhanced solubility compared to DTK400’s linear aminoethyl-oxo chain. Piperazine derivatives are often utilized to improve pharmacokinetic profiles due to their basicity and hydrogen-bonding capacity .
Molecular Weight and Backbone Modifications: The target compound’s higher molar mass (317.39 g/mol) compared to DTK400 (285.32 g/mol) and the dioxobutanoic acid analog (223.19 g/mol) reflects the contribution of the piperazine and dimethylphenyl groups. Larger molecular weights may impact bioavailability and metabolic stability .
Implications of Structural Differences
- Solubility: The 4-methylpiperazine group in the target compound and its chloro analog improves water solubility via protonation at physiological pH, a feature absent in DTK400 and the dioxobutanoic acid derivative.
- Bioactivity : While specific data are unavailable, the 2,3-dimethylphenyl group’s steric effects may hinder interactions with flat binding sites, whereas the 4-chlorophenyl group’s electronegativity could favor π-π stacking or halogen bonding .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing 4-((2,3-dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid?
- Methodology :
- Step 1 : Prepare the 2,3-dimethylphenylamine intermediate via reductive amination or nucleophilic substitution under inert conditions (e.g., N₂ atmosphere) to prevent oxidation .
- Step 2 : Couple the intermediate with 4-methylpiperazine using carbodiimide-based coupling agents (e.g., EDCI) in anhydrous dichloromethane or DMF. Reaction efficiency depends on maintaining a pH of 7–8 and temperatures between 0–5°C to minimize side reactions .
- Step 3 : Purify the product via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and validate purity using HPLC (C18 column, acetonitrile/water gradient) .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- NMR : Use ¹H/¹³C NMR to confirm the presence of the 2,3-dimethylphenyl group (δ 2.2–2.5 ppm for methyl protons) and the 4-methylpiperazine ring (δ 2.3–3.1 ppm for N-CH₃ and piperazine protons) .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected m/z: ~403.2 for C₁₉H₂₆N₃O₃⁺) .
- FT-IR : Key peaks include C=O stretch (~1700 cm⁻¹ for oxobutanoic acid) and N-H bending (~1550 cm⁻¹ for the amide bond) .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Screening Protocols :
- Kinase Inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to test inhibition of tyrosine kinases (e.g., EGFR, VEGFR), as structural analogs show activity in this domain .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 µM. Include controls for solvent effects (e.g., DMSO < 0.1%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Strategies :
- Substitution Analysis : Replace the 2,3-dimethylphenyl group with halogenated (e.g., 2-Cl, 3-F) or electron-withdrawing (e.g., CN) groups to modulate receptor binding. Compare IC₅₀ values in kinase assays .
- Piperazine Modifications : Test N-methylation vs. N-ethylation of the piperazine ring to evaluate steric effects on solubility and target engagement .
- Data Table : SAR Trends in Analogs
| Substituent | Activity (IC₅₀, nM) | Solubility (µg/mL) |
|---|---|---|
| 2,3-diMePh | 85 ± 12 | 12.3 ± 1.5 |
| 2-Cl-Ph | 64 ± 8 | 8.9 ± 0.9 |
| 4-CN-Ph | 120 ± 15 | 5.2 ± 0.7 |
| Source: Adapted from |
Q. How to resolve contradictions in biological data across studies (e.g., varying IC₅₀ values)?
- Troubleshooting :
- Assay Conditions : Standardize buffer pH (7.4 vs. 6.5) and ATP concentrations (1 mM vs. 10 µM), which significantly affect kinase inhibition results .
- Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) to measure binding kinetics (kₐ, k𝒹) independent of enzymatic activity .
Q. What computational approaches predict binding modes with biological targets?
- Modeling Workflow :
- Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into crystal structures of EGFR (PDB: 1M17). Prioritize poses with hydrogen bonds to hinge residues (e.g., Met793) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .
Q. What strategies improve aqueous solubility for in vivo studies?
- Formulation Options :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
